(E)-bis(2-methyldecan-2-yloxy)diazene
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Overview
Description
DTUN is a lipophilic hyponitrite radical initiator. It is known for initiating co-autoxidation of STY-BODIPY-embedded egg phosphatidylcholine liposomes when used at a concentration of 0.2 mM . This compound has been utilized in fluorescence-enabled inhibited autoxidation (FENIX) assays for the development of ferroptosis inhibitors and the study of antioxidants in lipid membranes .
Chemical Reactions Analysis
DTUN undergoes several types of chemical reactions, primarily involving radical initiation. It initiates co-autoxidation reactions, particularly in lipid membranes . Common reagents used in these reactions include STY-BODIPY and egg phosphatidylcholine liposomes . The major products formed from these reactions are typically related to the oxidation of lipids, which can be studied using fluorescence assays .
Scientific Research Applications
DTUN has a wide range of scientific research applications:
Chemistry: Used in FENIX assays to study the kinetics and stoichiometry of lipid peroxidation inhibitors
Biology: Employed in the development of ferroptosis inhibitors, which are crucial for understanding oxidative cell death mechanisms
Medicine: Potential applications in cancer research, particularly in studying the sensitivity of cancer cells to ferroptosis inducers
Industry: While primarily used in research, DTUN’s role in studying antioxidants in lipid membranes can have implications for the development of new antioxidant therapies
Mechanism of Action
DTUN exerts its effects by initiating radical-mediated co-autoxidation reactions. It interacts with lipid membranes, particularly phospholipids, to induce lipid peroxidation . The molecular targets include lipid peroxyl radicals, and the pathways involved are related to oxidative stress and reactive species . The FENIX assay has been used to predict the anti-ferroptotic potency of antioxidants, highlighting the importance of hydrogen bonding interactions between antioxidants and phospholipids .
Comparison with Similar Compounds
DTUN is unique due to its specific role as a lipophilic hyponitrite radical initiator. Similar compounds include other radical initiators and antioxidants used in lipid peroxidation studies. Some of these compounds are:
2,2-Diphenyl-1-picrylhydrazyl (DPPH): Commonly used in antioxidant assays but does not correlate well with ferroptosis inhibition
Aryl amines: Emerging as inhibitors of choice in lipid peroxidation studies due to their effective hydrogen bonding interactions with phospholipids
DTUN stands out due to its specific application in FENIX assays and its effectiveness in studying lipid peroxidation and ferroptosis inhibitors .
Properties
Molecular Formula |
C22H46N2O2 |
---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
(E)-bis(2-methyldecan-2-yloxy)diazene |
InChI |
InChI=1S/C22H46N2O2/c1-7-9-11-13-15-17-19-21(3,4)25-23-24-26-22(5,6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3/b24-23+ |
InChI Key |
PMZYNORKCNTVQB-WCWDXBQESA-N |
Isomeric SMILES |
CCCCCCCCC(C)(C)O/N=N/OC(C)(C)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC(C)(C)ON=NOC(C)(C)CCCCCCCC |
Origin of Product |
United States |
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